molecular formula C8H10O2 B1198896 4,5-Dimethylresorcinol CAS No. 527-55-9

4,5-Dimethylresorcinol

Cat. No.: B1198896
CAS No.: 527-55-9
M. Wt: 138.16 g/mol
InChI Key: RCNCKKACINZDOI-UHFFFAOYSA-N
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Description

4,5-Dimethylresorcinol, also known as 4,5-dimethylbenzene-1,3-diol, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol, where two methyl groups are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Scientific Research Applications

4,5-Dimethylresorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

4,5-Dimethylresorcinol has been identified as an active constituent in wood creosote that inhibits intestinal Cl– secretion in rats. It was found to inhibit intestinal Cl– secretion dose-dependently when added to a serosal, but not mucosal, surface of rat jejunum, with a half-inhibitory concentration being 3.8 µg/ml (28 µmol/l) .

Safety and Hazards

4,5-Dimethylresorcinol can cause eye irritation and may cause chemical conjunctivitis. It can also cause skin irritation and can be harmful if absorbed through the skin. If swallowed, it may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethylresorcinol can be synthesized through the methylation of resorcinol. One common method involves the reaction of resorcinol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic methylation of resorcinol using methanol as the methylating agent. This process is carried out in the presence of a catalyst such as aluminum oxide at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Comparison with Similar Compounds

    Resorcinol: The parent compound, which lacks the methyl groups at the 4 and 5 positions.

    4-Methylresorcinol: A derivative with a single methyl group at the 4 position.

    4,6-Dimethylresorcinol: A derivative with methyl groups at the 4 and 6 positions.

Uniqueness: 4,5-Dimethylresorcinol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4,5-dimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNCKKACINZDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200663
Record name 4-Methylorcinol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-55-9
Record name 4,5-Dimethylresorcinol
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Record name 4-Methylorcinol
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Record name o-Xylorcinol
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Record name 4-Methylorcinol
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Record name 1,3-Benzenediol, 4,5-dimethyl
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Record name 4-Methylorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 4,5-Dimethylresorcinol?

A1: Research suggests that this compound inhibits intestinal chloride ion (Cl-) secretion. [] This effect stems from its ability to directly interact with and block Cl- channels located on the intestinal epithelial cells. [] While the exact binding site and mechanism remain to be fully elucidated, this interaction effectively reduces Cl- ion transport across the intestinal epithelium.

Q2: Where has this compound been identified in nature?

A2: this compound has been isolated from multiple natural sources. It is a component of wood creosote, a complex mixture of phenolic compounds. [] Additionally, it has been identified as a secondary metabolite produced by the endophytic fungus Epicoccum nigrum, found residing within sugarcane. [] This highlights the diverse natural origins of this compound.

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